molecular formula C12H13I2NO2 B14913613 (2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone

(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone

Cat. No.: B14913613
M. Wt: 457.05 g/mol
InChI Key: OYCVTKIGLUVQFZ-UHFFFAOYSA-N
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Description

(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone is a chemical compound that features a phenyl ring substituted with hydroxy and diiodo groups, and a piperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone typically involves the iodination of a hydroxyphenyl precursor followed by the introduction of the piperidinyl methanone group. One common method involves the use of iodine and a suitable oxidizing agent to achieve the diiodination of the hydroxyphenyl compound. The piperidinyl methanone group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable carbonyl source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction times, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, hydroxylated piperidinyl methanones, and other functionalized aromatic compounds .

Scientific Research Applications

(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxy and diiodo groups on the phenyl ring can participate in hydrogen bonding and halogen bonding interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone is unique due to the presence of both hydroxy and diiodo groups on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H13I2NO2

Molecular Weight

457.05 g/mol

IUPAC Name

(2-hydroxy-3,5-diiodophenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H13I2NO2/c13-8-6-9(11(16)10(14)7-8)12(17)15-4-2-1-3-5-15/h6-7,16H,1-5H2

InChI Key

OYCVTKIGLUVQFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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